molecular formula CH3NOS B14406801 N-Hydroxymethanethioamide CAS No. 85905-55-1

N-Hydroxymethanethioamide

Cat. No.: B14406801
CAS No.: 85905-55-1
M. Wt: 77.11 g/mol
InChI Key: QRBRNKKTVGXESS-UHFFFAOYSA-N
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Description

N-Hydroxymethanethioamide is an organic compound that contains both hydroxyl and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxymethanethioamide can be synthesized through several methods. One common synthetic route involves the reaction of methanethioamide with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps, such as crystallization or distillation, are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxymethanethioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or thiol derivatives.

    Substitution: The hydroxyl and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents employed in the reduction of this compound.

    Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can react with this compound under basic or acidic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxymethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-Hydroxymethanethioamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and thioamide groups play a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methanethioamide: Lacks the hydroxyl group present in N-Hydroxymethanethioamide, resulting in different chemical properties and reactivity.

    Hydroxylamine: Contains a hydroxyl group but lacks the thioamide functionality, leading to distinct chemical behavior.

    Thioacetamide: Similar to this compound but with an acetyl group instead of a hydroxyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both hydroxyl and thioamide groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-hydroxymethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NOS/c3-2-1-4/h1,3H,(H,2,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRNKKTVGXESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593637
Record name N-Hydroxymethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85905-55-1
Record name N-Hydroxymethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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